molecular formula C17H17Cl3N2O B11979833 N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide

Katalognummer: B11979833
Molekulargewicht: 371.7 g/mol
InChI-Schlüssel: WEPULDWVMKUKCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide is a synthetic organic compound characterized by the presence of a naphthamide group attached to a trichloroethyl-pyrrolidine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide typically involves the reaction of 1-naphthylamine with 2,2,2-trichloroethyl chloroformate in the presence of a base, followed by the addition of pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 1-naphthylamine reacts with 2,2,2-trichloroethyl chloroformate in the presence of a base (e.g., triethylamine) to form an intermediate.

    Step 2: The intermediate is then reacted with pyrrolidine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the trichloroethyl group.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dechlorinated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,2,2-Trichloro-1-pyrrolidinyl)ethyl-benzamide
  • 2-Methyl-N-(2,2,2-trichloro-1-(1-pyrrolidinyl)ethyl)benzamide
  • N-(2,2,2-Trichloro-1-isothiocyanato-ethyl)benzamide

Uniqueness

N-(2,2,2-Trichloro-1-(1-pyrrolidinyl)ethyl)-1-naphthamide is unique due to its naphthamide group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C17H17Cl3N2O

Molekulargewicht

371.7 g/mol

IUPAC-Name

N-(2,2,2-trichloro-1-pyrrolidin-1-ylethyl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H17Cl3N2O/c18-17(19,20)16(22-10-3-4-11-22)21-15(23)14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9,16H,3-4,10-11H2,(H,21,23)

InChI-Schlüssel

WEPULDWVMKUKCH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C1)C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.